molecular formula C27H25ClFN3O B12158227 5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl](4-methylphenyl)methyl}quinolin-8-ol

5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl](4-methylphenyl)methyl}quinolin-8-ol

Cat. No.: B12158227
M. Wt: 462.0 g/mol
InChI Key: LQZZQBJSHATSSZ-UHFFFAOYSA-N
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Description

5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, fluorophenyl, piperazinyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the quinoline core.

    Final Substitutions: The fluorophenyl and methylphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the nitro groups if present, using reducing agents like hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

    Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizers.

    Reduction: H₂/Pd-C, sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinoline ketones, while substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes and disrupt their function makes it a candidate for further investigation in antibacterial drug development.

Medicine

In medicine, this compound is being studied for its potential therapeutic effects. Its interactions with various biological targets, such as enzymes and receptors, suggest it could be useful in treating diseases like cancer and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-{4-(4-bromophenyl)piperazin-1-ylmethyl}quinolin-8-ol
  • 5-Chloro-7-{4-(4-methylphenyl)piperazin-1-ylmethyl}quinolin-8-ol
  • 5-Chloro-7-{4-(4-phenyl)piperazin-1-ylmethyl}quinolin-8-ol

Uniqueness

Compared to similar compounds, 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

This detailed overview provides a comprehensive understanding of 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H25ClFN3O

Molecular Weight

462.0 g/mol

IUPAC Name

5-chloro-7-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]quinolin-8-ol

InChI

InChI=1S/C27H25ClFN3O/c1-18-4-6-19(7-5-18)26(23-17-24(28)22-3-2-12-30-25(22)27(23)33)32-15-13-31(14-16-32)21-10-8-20(29)9-11-21/h2-12,17,26,33H,13-16H2,1H3

InChI Key

LQZZQBJSHATSSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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